molecular formula C8H5BrO3 B1374638 4-Bromo-3-formylbenzoic acid CAS No. 776315-23-2

4-Bromo-3-formylbenzoic acid

Cat. No. B1374638
CAS RN: 776315-23-2
M. Wt: 229.03 g/mol
InChI Key: BCCWNHVSVOSFOT-UHFFFAOYSA-N
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Description

4-Bromo-3-formylbenzoic acid is a benzoic acid derivative that contains a formyl group and a bromine atom. It has a CAS Number of 776315-23-2 and a molecular weight of 229.03 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C8H5BrO3 . This indicates that the compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 364.8±32.0 °C at 760 mmHg . The compound is solid at room temperature and has a flash point of 174.4±25.1 °C .

Scientific Research Applications

Enzyme Engineering and Biochemical Studies

  • 4-Bromo-3-formylbenzoic acid has been utilized in enzyme engineering, specifically in the study of transketolase reactions. Payongsri et al. (2012) explored its use in producing novel α,α-dihydroxyketones, revealing insights into the reaction rates of transketolase with aromatic aldehydes (Payongsri et al., 2012).

Organic Chemistry and Synthesis

  • In organic chemistry, this compound is involved in catalyst-free P-C coupling reactions. Jablonkai and Keglevich (2015) reported its use in reactions with diarylphosphine oxides under microwave irradiation in water, leading to the formation of phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Molecular Rearrangements

  • Sugihara et al. (1992) demonstrated its role in molecular rearrangements, specifically in the transformation of oxidation products of bromo-formylazulenes under certain conditions, highlighting its utility in studying chemical behavior and reaction pathways (Sugihara et al., 1992).

Multicomponent Chemical Reactions

  • Opatz and Ferenc (2005) explored its application in multicomponent chemical reactions, particularly in the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This study underscores its significance in facilitating complex chemical syntheses (Opatz & Ferenc, 2005).

Supramolecular Chemistry

  • In the field of supramolecular chemistry, Varughese and Pedireddi (2006) discussed its use in molecular recognition studies. They synthesized and analyzed supramolecular assemblies of this compound with various N-donor compounds, contributing to the understanding of molecular interactions (Varughese & Pedireddi, 2006).

Flow Chemistry and Pharmaceutical Applications

  • Seto et al. (2019) employed this compound in the scale-up synthesis of biologically significant compounds using continuous flow-flash chemistry. This research is particularly relevant for pharmaceutical manufacturing and process optimization (Seto et al., 2019).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzed by cytochrome P450 enzymes. These interactions often involve the bromine atom, which can participate in halogen bonding, and the formyl group, which can undergo nucleophilic addition reactions. The compound’s ability to form stable complexes with these enzymes suggests its potential as a modulator of enzymatic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate antioxidant response elements, leading to increased expression of detoxifying enzymes . Additionally, its impact on cellular metabolism includes alterations in glycolytic and oxidative phosphorylation pathways, which are crucial for energy production in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules. The bromine atom can form halogen bonds with amino acid residues in proteins, while the formyl group can participate in hydrogen bonding and nucleophilic addition reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can persist for several hours, with long-term exposure leading to more pronounced changes in gene expression and cellular metabolism . In vivo studies have indicated that the compound’s stability and degradation profile can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and cellular metabolism without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450, which are involved in the detoxification of xenobiotics and the metabolism of endogenous compounds. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels . Additionally, this compound can affect the balance between anabolic and catabolic pathways, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues . Once inside cells, the compound can interact with intracellular transporters, affecting its distribution and localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

properties

IUPAC Name

4-bromo-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWNHVSVOSFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

776315-23-2
Record name 4-Bromo-3-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-3-(dibromomethyl)benzoic acid (3.7 g) was added to a solution of aqueous sodium carbonate (16 g in 100 ml) and the mixture heated at 70° C. for 12 hrs. The pH of the cooled reaction was adjusted to pH5 using hydrochloric acid (2N) and the mixture extracted with ethyl acetate, to give, after evaporation of the solvent in vacuo, 4-bromo-3-formylbenzoic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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